molecular formula C15H20F3NO B3171047 4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline CAS No. 946662-99-3

4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline

Cat. No. B3171047
CAS RN: 946662-99-3
M. Wt: 287.32 g/mol
InChI Key: ZKYJQVCHRDGZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline (CETFA) is an organic compound that has been studied for its potential to be used in a variety of scientific research applications. CETFA is a cyclohexyl derivative of aniline, and has been found to be a useful tool for chemical synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

Nitisinone, a compound structurally related to the query chemical, has been studied for its stability under various conditions. The research found that the stability of Nitisinone increases with pH, and identified major degradation products with potential implications for medical applications (Barchańska et al., 2019).

Phase Behavior and Potential Applications

Studies on ionic liquids with trifluoromethyl groups, akin to the query compound, have explored their solubility with various solutes. The findings suggest that the choice of anion significantly affects solubility, indicating potential applications in environmentally friendly solvents and separation processes (Visak et al., 2014).

Chemical Fixation of CO2 with Aniline Derivatives

Research into the cyclization of aniline derivatives with CO2 has opened avenues for synthesizing functionalized azole compounds. This process represents a novel and eco-friendly methodology, highlighting the synthetic utility of aniline derivatives in creating biologically active compounds (Vessally et al., 2017).

Synthesis and Properties of Aniline Derivatives

The synthesis of 2-(azolyl)anilines, which share a functional group with the query chemical, has been extensively reviewed. These compounds serve as effective nucleophiles in cyclocondensation reactions, with implications for their biological activity and potential pharmaceutical applications (Antypenko et al., 2017).

properties

IUPAC Name

4-(2-cyclohexylethoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO/c16-15(17,18)13-10-12(6-7-14(13)19)20-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYJQVCHRDGZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.